Enalapril (D5 maleate)
Description
BenchChem offers high-quality Enalapril (D5 maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Enalapril (D5 maleate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-DQNQMXAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Quintessential Guide to Utilizing Enalapril D5 Maleate in Preclinical and Clinical Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioanalytical research, particularly within pharmacokinetic (PK) and bioequivalence studies, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards has become the gold standard for mass spectrometry-based quantification, mitigating variability inherent in sample preparation and analysis. This guide provides a comprehensive technical overview of Enalapril D5 maleate, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Enalapril. We will delve into the mechanistic underpinnings of its utility, present detailed and validated analytical methodologies, and offer field-proven insights to empower researchers in leveraging this critical tool for robust and reliable data generation.
Introduction: The Role of Enalapril and the Necessity of a Deuterated Standard
Enalapril is a widely prescribed ACE inhibitor for the management of hypertension and congestive heart failure.[1][2] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[3] Enalaprilat is the potent inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. Given that both enalapril and enalaprilat are active compounds and subject to inter-individual variability in metabolism, their simultaneous and accurate quantification in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
To achieve the high sensitivity and specificity required for these analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique.[1][4] However, the complexity of biological matrices such as plasma can introduce significant variability due to matrix effects, ion suppression or enhancement, and inconsistencies in sample preparation. To correct for these potential errors, a suitable internal standard (IS) is indispensable.
Enalapril D5 maleate is a stable isotope-labeled version of enalapril, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[5] This seemingly minor modification results in a molecule that is chemically identical to enalapril in its physical and chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This makes Enalapril D5 maleate the ideal internal standard for the quantitative analysis of enalapril, as it can effectively compensate for variations throughout the analytical process, from extraction to detection.
The Principle of Stable Isotope Dilution and the Mechanism of Action of Enalapril D5 Maleate in Quantitative Analysis
The use of a deuterated internal standard like Enalapril D5 maleate is based on the principle of stable isotope dilution. A known amount of the deuterated standard is added to the biological sample at the earliest stage of the analytical workflow, typically before sample extraction. Because the deuterated standard behaves identically to the endogenous analyte during sample preparation and analysis, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
During LC-MS/MS analysis, the analyte and the internal standard co-elute from the liquid chromatography column and are ionized simultaneously in the mass spectrometer's ion source. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are variations in sample recovery or instrument response, thereby ensuring the accuracy and precision of the measurement.
The following diagram illustrates the workflow and the role of Enalapril D5 maleate in a typical bioanalytical experiment.
Caption: Bioanalytical workflow for the quantification of Enalapril using Enalapril D5 Maleate.
Validated Bioanalytical Methodology: A Step-by-Step Protocol
This section provides a detailed, step-by-step protocol for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma using Enalapril D5 maleate as the internal standard for enalapril and Enalaprilat D5 for enalaprilat. This method is adapted from a validated LC-MS/MS procedure.[4]
Materials and Reagents
-
Enalapril maleate reference standard
-
Enalaprilat reference standard
-
Enalaprilat D5 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg/1 mL)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril maleate, enalaprilat, Enalapril D5 maleate, and Enalaprilat D5 in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the enalapril and enalaprilat stock solutions in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Enalapril D5 maleate and Enalaprilat D5 stock solutions in the same diluent to a final concentration of, for example, 500 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma in a clean tube, add 25 µL of the combined internal standard working solution (Enalapril D5 and Enalaprilat D5) and vortex for 15 seconds.
-
Add 100 µL of 20% formic acid solution and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Agilent 1100 series or equivalent |
| Column | Zorbax Eclipse C18 (150 x 4.6 mm, 5 µm) or equivalent[4] |
| Mobile Phase | 65:35 (v/v) Acetonitrile : 0.1% Formic acid in water |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temp | Ambient |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Enalapril: m/z 377.1 → 234.0 Enalapril D5: m/z 382.1 → 239.2 Enalaprilat: m/z 349.0 → 206.0 Enalaprilat D5: m/z 354.2 → 211.2[4] |
| Dwell Time | 200 ms |
The following diagram illustrates the analytical workflow from sample preparation to data analysis.
Caption: Detailed workflow of the solid-phase extraction and LC-MS/MS analysis.
Data Presentation: Pharmacokinetic Parameters of Enalapril and Enalaprilat
The use of Enalapril D5 maleate as an internal standard has enabled the generation of high-quality pharmacokinetic data in numerous studies. The following table summarizes key pharmacokinetic parameters for enalapril and enalaprilat obtained from studies in healthy human volunteers after oral administration of enalapril maleate.
| Parameter | Enalapril | Enalaprilat | Reference(s) |
| Tmax (h) | 0.86 - 1.13 | 4.0 - 6.0 | [1][7][8] |
| Cmax (ng/mL) | 72.9 - 313.5 | 47.5 - 88.5 | [1][8] |
| AUC0–t (ng·h/mL) | 136 - 479.6 | 255.9 - 401 | [1][8] |
| t1/2 (h) | 1.3 - 2.0 | 3.5 - 11.0 | [1][8][9] |
Note: Values represent a range of means from different studies and are dose-dependent.
Discussion: Causality, Trustworthiness, and Troubleshooting
The choice of a deuterated internal standard is a critical decision in bioanalytical method development. The key advantage of Enalapril D5 maleate is its near-identical physicochemical properties to the unlabeled analyte, which ensures that it tracks the analyte through the entire analytical process with high fidelity. This co-elution and co-ionization behavior is the foundation of the method's trustworthiness, as it effectively cancels out systematic and random errors.
However, researchers should be aware of potential pitfalls. The isotopic purity of the deuterated standard is crucial; any presence of unlabeled enalapril in the internal standard solution will lead to an overestimation of the analyte concentration. Therefore, it is essential to source Enalapril D5 maleate from reputable suppliers who provide a certificate of analysis detailing its isotopic purity.[10]
Another consideration is the potential for deuterium-hydrogen exchange. While the deuterium atoms on the phenyl ring of Enalapril D5 are stable under typical analytical conditions, it is good practice to assess the stability of the internal standard during method validation, especially if harsh sample preparation conditions are employed.
Finally, while deuterated standards are excellent at correcting for matrix effects, they do not eliminate them. Significant ion suppression can still impact the sensitivity of the assay. Therefore, a well-developed chromatographic method that separates the analytes from endogenous matrix components is still essential for achieving the required limits of quantification.
Conclusion
Enalapril D5 maleate is an indispensable tool for the accurate and precise quantification of enalapril in complex biological matrices. Its use in conjunction with LC-MS/MS provides a robust and reliable analytical method that is essential for pharmacokinetic, bioequivalence, and other research studies. By understanding the principles of stable isotope dilution and adhering to validated protocols, researchers can generate high-quality data that is crucial for advancing our understanding of the clinical pharmacology of enalapril and for the development of new and improved therapeutic strategies.
References
-
Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA. Retrieved from [Link]
-
Ghosh, C., et al. (2017). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 3(4), FSO225. Retrieved from [Link]
-
van den Heuvel, J. J., et al. (2022). Enalapril and Enalaprilat Pharmacokinetic Parameters in DCM and CHD Patients of Same Age Range. ResearchGate. Retrieved from [Link]
-
Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-14. Retrieved from [Link]
-
Khan, A., et al. (2021). Clinical Pharmacokinetics of Enalapril and Enalaprilat in Pediatric Patients—A Systematic Review. Frontiers in Pharmacology, 12, 638581. Retrieved from [Link]
-
Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 337-342. Retrieved from [Link]
-
Steichert, M., et al. (2025). Population Pharmacokinetic Analysis of Enalapril and Enalaprilat in Newly Treated Children with Heart Failure: Implications for Safe Dosing of Enalapril (LENA Studies). Clinical Pharmacokinetics. Retrieved from [Link]
-
Najib, N. M., et al. (2004). Pharmacokinetic parameters of enalapril and enalaprilat for two brands of enalapril 20 mg tablets (Narapril and Renitec) in healthy human volunteers. ResearchGate. Retrieved from [Link]
-
Plenis, A., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8. Retrieved from [Link]
-
Lee, J., et al. (2007). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(15), 2549-2554. Retrieved from [Link]
-
Vander Heyden, Y., et al. (2001). Study of the cis-trans isomerization of enalapril by reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 847-859. Retrieved from [Link]
-
Pharmaoffer. (n.d.). Enalapril maleate API Manufacturers & Suppliers. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Ghosh, C., et al. (2017). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. Retrieved from [Link]
-
Frechen, S., et al. (2024). Enhancing Our Understanding of Enalapril's Pharmacokinetics: A Physiologically Based Modeling Approach. Clinical Pharmacokinetics. Retrieved from [Link]
-
Najib, N. M., et al. (2004). Bioequivalence evaluation of two brands of enalapril 20mg tablets (narapril and renitec) in healthy human volunteers. Al-Ahliyya Amman University. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000). Enalapril Maleate and Hydrochlorothiazide Bioequivalence Review. Retrieved from [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. livermetabolism.com [livermetabolism.com]
- 4. omicsonline.org [omicsonline.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enalapril Maleate Pharmaceutical Secondary Standard; Certified Reference Material 76095-16-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Isotopic Purity and Stability of Enalapril D5 Maleate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical quality attributes of Enalapril D5 Maleate, focusing on the verification of its isotopic purity and the assessment of its chemical and isotopic stability. The methodologies and rationale presented herein are grounded in established analytical principles to ensure robust and reliable characterization of this stable isotope-labeled compound.
Introduction: The Rationale for Deuteration
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] The deuterated analog, Enalapril D5 Maleate, incorporates five deuterium atoms, typically in the ethyl ester moiety. This isotopic labeling serves two primary purposes in pharmaceutical research and development:
-
Internal Standard in Bioanalysis: Enalapril D5 is frequently used as an internal standard for the quantification of Enalapril in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[3][4] Its chemical properties are nearly identical to the unlabeled parent drug, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.
-
Metabolic Stability Enhancement: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5][] This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile, such as a longer half-life or altered metabolite ratios.[5][7]
Given these critical applications, verifying the isotopic purity (the degree and location of deuterium incorporation) and ensuring the stability of both the molecule and its isotopic label are paramount.
Isotopic Purity Assessment: A Dual-Technique Approach
Determining the purity of a deuterated compound is a multi-faceted process that goes beyond conventional chemical purity analysis. It requires confirmation of the isotopic enrichment and the structural integrity of the molecule.[8] A self-validating system employs orthogonal analytical techniques, principally High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Caption: Workflow for comprehensive isotopic purity assessment.
Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)
Causality: The primary role of HRMS is to quantify the distribution of isotopologues (molecules differing only in their isotopic composition). High resolution is critical to distinguish between the intended deuterated species and the natural abundance ¹³C isotopes of lower-mass species, which can otherwise interfere and lead to inaccurate purity calculations.[10][11] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this application due to their high mass accuracy and resolution.[11]
-
Standard Preparation: Prepare a stock solution of Enalapril D5 Maleate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~1 µg/mL. Prepare a corresponding solution of unlabeled Enalapril Maleate as a reference.
-
Chromatographic Separation:
-
System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute Enalapril (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full Scan MS over a range of m/z 100-600.
-
Resolution: Set to >20,000 to resolve isotopic peaks.
-
-
Data Analysis:
-
Integrate the Extracted Ion Chromatogram (EIC) for the [M+H]⁺ ion of each isotopologue (d0 to d5).
-
Correct the peak areas for the natural isotopic abundance of carbon-13, which contributes to the M+1 and subsequent peaks.[11]
-
Calculate the percentage of each isotopologue and the overall isotopic purity.
-
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Peak Area (Corrected) | Relative Abundance (%) |
| Enalapril d0 | 377.1965 | 1,500 | 0.15 |
| Enalapril d1 | 378.2028 | 2,300 | 0.23 |
| Enalapril d2 | 379.2091 | 4,100 | 0.41 |
| Enalapril d3 | 380.2154 | 8,900 | 0.89 |
| Enalapril d4 | 381.2216 | 35,600 | 3.56 |
| Enalapril d5 | 382.2279 | 947,600 | 94.76 |
| Total | 1,000,000 | 100.00 | |
| Isotopic Purity (d5) | 94.76% | ||
| Isotopic Enrichment (≥99% d1-d5) | 99.85% |
Note: Data are illustrative.
Positional Verification by NMR Spectroscopy
Causality: While MS confirms if the label is present, NMR confirms where it is located.[8] This is crucial to ensure that the deuterium atoms are at the intended, metabolically relevant positions and that no unexpected isotopic scrambling occurred during synthesis. For Enalapril D5, this typically involves the complete disappearance of the corresponding proton signals in the ¹H NMR spectrum.[12] Alternatively, ²H (Deuterium) NMR can be used to directly observe the deuterium signals.[13]
-
Sample Preparation: Dissolve a sufficient amount of Enalapril D5 Maleate in a suitable deuterated solvent (e.g., DMSO-d6, CD₃OD).[14]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the D5 compound to that of an authentic, unlabeled Enalapril Maleate standard. The signals corresponding to the protons that have been replaced by deuterium should be absent or significantly diminished (to the level of the isotopic impurity). For Enalapril D5, this would be the ethyl group protons.
Stability Assessment: Chemical Integrity and Label Retention
A comprehensive stability program for Enalapril D5 Maleate must evaluate two distinct factors: the chemical stability of the drug molecule itself and the stability of the deuterium label against back-exchange.
Caption: Dual-pronged approach to stability assessment.
Chemical Stability via Forced Degradation
Causality: Forced degradation studies are conducted under accelerated stress conditions to identify the likely degradation products and pathways for a drug substance.[1][15] This information is vital for developing stability-indicating analytical methods, determining appropriate storage conditions, and understanding potential liabilities of the molecule. Enalapril is known to be susceptible to hydrolysis, leading to the formation of its active metabolite, enalaprilat, and cyclization to form a diketopiperazine derivative.[16][17] It is also prone to oxidation.[1][15]
-
Sample Preparation: Prepare solutions of Enalapril D5 Maleate (~100 µg/mL) in various stress media.
-
Stress Conditions (ICH Q1A/Q1B Guidelines):
-
Acidic Hydrolysis: 0.1 N HCl at 80°C for 24 hours.[16]
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[16]
-
Neutral Hydrolysis: Water at 80°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug substance at 100°C for 48 hours.
-
Photostability: Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a validated, stability-indicating HPLC-UV or LC-MS method capable of separating the parent drug from its potential degradants.[2][18][19]
-
Data Evaluation: Calculate the percentage of degradation and identify major degradation products by comparing their retention times and mass spectra with known impurities or by structural elucidation.
| Stress Condition | Duration | Enalapril D5 Remaining (%) | Major Degradants Observed |
| 0.1 N HCl | 24 hours | 82.1% | Enalaprilat-d5, Diketopiperazine-d5 |
| 0.1 N NaOH | 30 minutes | 9.5% | Enalaprilat-d5 |
| Water | 24 hours | 96.3% | Enalaprilat-d5, Diketopiperazine-d5 |
| 3% H₂O₂ | 24 hours | 88.7% | Oxidative adducts |
| Thermal (100°C) | 48 hours | 99.1% | Minor increase in Diketopiperazine-d5 |
| Photolytic | ICH Q1B | 98.5% | Minor unspecified degradants |
Note: Data are illustrative and based on known degradation pathways of unlabeled Enalapril.[16][20]
Isotopic Stability and H/D Exchange
Causality: It is essential to confirm that the deuterium labels do not exchange with protons from their environment, particularly in aqueous solutions, as this would compromise the compound's utility as a stable isotope-labeled standard.[21] Labels on heteroatoms (O-D, N-D) are highly susceptible to exchange, but C-D bonds are generally very stable. However, C-D bonds adjacent to carbonyls or other activating groups can be at risk under certain pH conditions. The stability of the D5 label on Enalapril's ethyl group is expected to be high, but this must be empirically verified.
-
Incubation: Prepare a solution of Enalapril D5 Maleate in an aqueous buffer (e.g., phosphate buffer, pH 7.4) and incubate at a physiologically relevant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze each aliquot by LC-HRMS using the method described in Section 2.1.
-
Data Evaluation: Monitor the relative abundance of the d0 through d5 isotopologues over time. A stable label will show no significant change in the isotopic distribution. An unstable label would be indicated by a decrease in the abundance of the d5 peak and a corresponding increase in the d4, d3, etc., peaks.
Conclusion
The comprehensive characterization of Enalapril D5 Maleate requires a scientifically rigorous, multi-technique approach. High-resolution mass spectrometry provides the quantitative measure of isotopic enrichment, while NMR spectroscopy offers the orthogonal validation of the label's position, ensuring structural integrity. Stability testing must address both the inherent chemical degradation pathways of the enalapril molecule and the potential for hydrogen-deuterium exchange. By following these self-validating protocols, researchers and drug developers can establish a high degree of confidence in the quality, purity, and stability of Enalapril D5 Maleate, ensuring its suitability for its intended applications in drug discovery and development.
References
-
Gherman, C., Zavastin, D., & Poroch, V. (2021). Determination of Enalapril maleate from tablets using a new HPLC method. Ovidius University Annals of Chemistry, 32(1), 29-33. [Link]
-
Kumar, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4085-4093. [Link]
-
Patel, R., et al. (2023). Stability and Excipient Compatibility Assessment of Enalapril Maleate Through Forced Degradation Studies. International Journal of Medical Science and Clinical Invention, 10(6). [Link]
-
González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. [Link]
-
Skibiński, R., et al. (2010). Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate. Acta Poloniae Pharmaceutica, 67(3), 229-236. [Link]
-
François, I., & de l'Europe, C. (2007). Isotopic labeling of metabolites in drug discovery applications. Journal of Chromatography B, 855(1), 1-13. [Link]
-
Bouabdallah, S., Trabelsi, H., & Driss, M. R. (2017). Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography. Russian Journal of General Chemistry, 87(1), 159-165. [Link]
-
Bonazzi, D., et al. (1998). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Il Farmaco, 53(8-9), 563-569. [Link]
-
Yatskiv, Z., et al. (2020). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis. ResearchGate. [Link]
-
Squella, J. A., et al. (2012). Stability indicating HPTLC assay for enalapril maleate. ResearchGate. [Link]
-
Chahrour, O. (2014). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds. ResearchGate. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group Resources. [Link]
-
Acanthus Research. (n.d.). Enalapril-D5 Maleate. Acanthus Research Product Information. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions Blog. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-650. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Services. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Services. [Link]
-
U.S. Food and Drug Administration. (1989). Labeling: Regulatory Requirements for Medical Devices. FDA-89-4203. [Link]
-
Sharma, R., & Singh, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Report. [Link]
-
Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
-
Haderlein, S. B., et al. (2010). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 44(9), 3409-3414. [Link]
-
Carter, J. F., & Fry, H. (2008). Isotope Ratio Mass Spectrometry. Analytical Chemistry, 80(22), 8381-8389. [Link]
-
Wikipedia. (n.d.). Isotope-ratio mass spectrometry. Wikipedia. [Link]
-
Stanisz, B. (2006). Kinetics of degradation of enalapril maleate in dosage forms. Acta Poloniae Pharmaceutica, 63(2), 97-101. [Link]
-
Remillard, A. J., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]
-
Wikipedia. (n.d.). Isotope analysis. Wikipedia. [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
-
Pharmaffiliates. (n.d.). Enalapril-Impurities. Pharmaffiliates Product List. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
Sources
- 1. historymedjournal.com [historymedjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. studymind.co.uk [studymind.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. ptfarm.pl [ptfarm.pl]
- 18. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Enalapril in Human Plasma Using Enalapril D5 as an Internal Standard
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Enalapril in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Enalapril D5, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all aspects from sample preparation using solid-phase extraction (SPE) to method validation in accordance with international guidelines. The described method is fit-for-purpose for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction: The Rationale for Precise Enalapril Quantification
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[3] Given its therapeutic importance, the accurate measurement of Enalapril concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard, such as Enalapril D5, is a critical component of a robust LC-MS/MS method. Enalapril D5 shares near-identical physicochemical properties with Enalapril, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for any potential matrix effects and variations in instrument response, leading to highly reliable and reproducible data.[1]
This application note presents a detailed, step-by-step protocol for the quantification of Enalapril in human plasma, leveraging the advantages of Enalapril D5 as an internal standard. The method has been developed and validated to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]
Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow is designed for efficiency and robustness, ensuring high-quality data generation.
Caption: A schematic overview of the major steps involved in the LC-MS/MS quantification of Enalapril from plasma samples.
Materials and Reagents
-
Enalapril maleate reference standard (USP grade or equivalent)
-
Enalapril D5 (Internal Standard)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Thermo Scientific SOLA 10 mg/1 mL)[3]
Preparation of Stock and Working Solutions
-
Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalapril maleate in methanol.
-
Enalapril D5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Enalapril D5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Enalapril stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[2] A typical calibration curve range is 0.5 ng/mL to 160 ng/mL.[1]
-
Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the Enalapril D5 stock solution in the same diluent.[1]
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is employed for its ability to provide cleaner extracts compared to simpler methods like protein precipitation, which is crucial for minimizing matrix effects and ensuring method robustness.[1][7]
-
Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 10 µL of the Enalapril D5 internal standard working solution. For blank samples, add 10 µL of the diluent. Vortex mix for 10 seconds.[8]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity or gentle vacuum.[3]
-
Washing: Wash the cartridge with 200 µL of 0.1% formic acid in water to remove polar interferences.[3]
-
Elution: Elute the analyte and internal standard with 2 x 200 µL of a 2% ammonia solution in methanol.[3]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 90:10 v/v water:methanol with 0.1% formic acid) and vortex to ensure complete dissolution.[3][8]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography Parameters
The chromatographic conditions are optimized to achieve a rapid and efficient separation of Enalapril from endogenous plasma components, ensuring a short analytical run time.
| Parameter | Condition |
| HPLC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | Hypersil GOLD 1.9 µm, 50 x 2.1 mm or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Isocratic or a shallow gradient can be used depending on the specific column and system. For example, starting with 10% B and increasing to 90% B over 2 minutes. |
Mass Spectrometry Parameters
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
MRM Transitions for Enalapril and Enalapril D5:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalapril | 377.1 | 234.0 |
| Enalapril D5 | 382.1 | 239.2 |
| Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing a standard solution of each analyte.[1] |
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation was performed based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][9] This ensures that the method is reliable and suitable for its intended purpose.
Caption: The interconnectedness of validation parameters ensures a robust and self-validating analytical method.
Summary of Validation Results
The following table summarizes the typical performance characteristics of this validated method.
| Validation Parameter | Acceptance Criteria (EMA/FDA) | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | - | 0.5 - 160 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.6% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.0% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent, precise, and reproducible | > 80% |
| Matrix Effect | Internal standard normalized factor within acceptable limits | Negligible |
| Stability | Analyte stable under various storage and handling conditions | Stable for at least 24 hours at room temperature and through 3 freeze-thaw cycles |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of Enalapril in human plasma. The use of the stable isotope-labeled internal standard, Enalapril D5, ensures high accuracy and precision, mitigating potential matrix effects. The comprehensive validation demonstrates that this method is reliable and fit-for-purpose for demanding bioanalytical applications in clinical and pharmaceutical research.
References
-
LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA | LCGC International - Chromatography Online. Available at: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma | Omics. Available at: [Link]
-
LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PubMed Central. Available at: [Link]
-
Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma - Semantic Scholar. Available at: [Link]
-
Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Ovidius University Annals of Chemistry Determination of Enalapril maleate from tablets using a new HPLC method. Available at: [Link]
-
Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed. Available at: [Link]
-
Features of isolation of enalapril from biological material - ResearchGate. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]
-
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - MDPI. Available at: [Link]
-
bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Quantitative Bioanalysis of Enalapril Using Enalapril D5 Maleate as an Internal Standard
Abstract
This application note provides a comprehensive guide for the use of Enalapril D5 maleate as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Enalapril in biological matrices, primarily human plasma. The protocol details the rationale for selecting an appropriate concentration, step-by-step procedures for the preparation of stock and working solutions, a validated sample preparation workflow, and optimized LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Enalapril.
Introduction: The Imperative for an Internal Standard in Enalapril Bioanalysis
Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, enalaprilat.[2] Accurate measurement of Enalapril concentrations in biological fluids is critical for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and establishing bioequivalence of generic formulations.[3][4]
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3] To correct for these potential sources of error, a suitable internal standard (IS) is indispensable.
An ideal IS co-elutes with the analyte and experiences similar effects during sample processing and ionization, but is distinguishable by the mass spectrometer. A stable isotope-labeled internal standard (SIL-IS), such as Enalapril D5 maleate, is the preferred choice as it is chemically and physically almost identical to the analyte, ensuring it accurately tracks the analyte's behavior throughout the analytical process.[5] The five deuterium atoms on the phenyl ring of Enalapril D5 provide a distinct mass shift (+5 Da) with negligible isotopic crosstalk, making it an excellent tool for reliable quantification.
Rationale for Selecting the Internal Standard Concentration
The concentration of the internal standard is a critical parameter in bioanalytical method development. It must be high enough to produce a stable, reproducible signal well above the background noise, yet not so high that it causes detector saturation or introduces significant isotopic interference to the analyte signal.
A common practice, endorsed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is to use an IS concentration that is in the middle of the calibration curve range for the analyte.[6][7] For Enalapril, typical plasma concentrations following therapeutic dosing result in a calibration range of approximately 0.5 to 200 ng/mL.[5]
Based on a review of validated methods, a working solution of Enalapril D5 maleate at a concentration of 500 ng/mL is recommended.[5] When a small, fixed volume of this working solution is added to the biological sample, the final concentration in the processed sample is typically in the mid-range of the analytical curve (e.g., 25-50 ng/mL, depending on dilution factors). This ensures a robust and consistent IS response across the entire range of expected Enalapril concentrations, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
Materials and Reagents
-
Enalapril maleate reference standard (≥98% purity)
-
Enalapril D5 maleate (≥98% purity, >99% deuterated forms)[5]
-
HPLC or LC-MS grade Methanol
-
HPLC or LC-MS grade Acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Preparation of Standard and Internal Standard Solutions
4.1. Primary Stock Solutions (1.0 mg/mL)
-
Enalapril Maleate Stock (1.0 mg/mL): Accurately weigh approximately 10 mg of Enalapril maleate reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Enalapril D5 Maleate IS Stock (1.0 mg/mL): Accurately weigh approximately 2 mg of Enalapril D5 maleate and transfer to a 2 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
Storage: Store stock solutions in tightly sealed glass vials at -20°C or -80°C. They are typically stable for at least one to six months under these conditions.
4.2. Working Standard and Internal Standard Solutions
-
Enalapril Working Standards: Prepare a series of working standard solutions by serially diluting the Enalapril stock solution with a 50:50 (v/v) methanol:water mixture. These working solutions will be used to spike blank plasma to create calibration curve standards and quality control (QC) samples.[3]
-
Enalapril D5 Maleate IS Working Solution (500 ng/mL): Dilute the Enalapril D5 maleate IS stock solution (1.0 mg/mL) with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 500 ng/mL.
Storage: Store working solutions at 2-8°C and bring to room temperature before use. Prepare fresh weekly or bi-weekly as determined by stability assessments.
Experimental Protocol: Sample Preparation and Analysis
This protocol utilizes a protein precipitation (PPT) method, which is rapid, simple, and suitable for high-throughput analysis.[3]
5.1. Preparation of Calibration Standards and Quality Control Samples
-
Label microcentrifuge tubes for each point of the calibration curve (e.g., Blank, Zero, 1, 5, 20, 50, 100, 200 ng/mL) and for QC samples (e.g., Low, Mid, High).
-
Spike appropriate volumes of the Enalapril working standards into aliquots of blank human plasma to achieve the desired final concentrations. For example, add 10 µL of a 100 ng/mL working standard to 190 µL of blank plasma to get a 5 ng/mL standard.
-
Vortex each tube gently for 10-15 seconds.
5.2. Sample Extraction Workflow The following diagram illustrates the protein precipitation workflow.
Protocol Steps:
-
Aliquot 200 µL of each plasma sample (unknown, calibrator, or QC) into a clean 1.5 mL microcentrifuge tube.
-
To each tube (except the blank), add 50 µL of the 500 ng/mL Enalapril D5 IS working solution . To the blank sample, add 50 µL of the 50:50 methanol:water diluent.
-
Vortex all tubes for approximately 15 seconds.
-
Add 600 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | +5500 V |
| MRM Transitions | |
| Enalapril | Q1: m/z 377.2 → Q3: m/z 234.1 (Quantifier), m/z 91.1 (Qualifier) |
| Enalapril D5 (IS) | Q1: m/z 382.2 → Q3: m/z 239.1 (Quantifier) |
Note: Mass transitions should be optimized by infusing pure solutions of Enalapril and Enalapril D5 maleate to determine the most abundant and stable precursor and product ions on the specific mass spectrometer being used.[5]
Method Validation and System Suitability
The described method must be validated according to established regulatory guidelines to ensure its reliability.[6][7]
7.1. Self-Validating System
The protocol is designed as a self-validating system through several key checks:
-
Calibration Curve: The use of a multi-point calibration curve with appropriate weighting (e.g., 1/x² linear regression) ensures accuracy across the quantification range.
-
Quality Controls: The inclusion of LQC, MQC, and HQC samples in each analytical run verifies the accuracy and precision of the method on a daily basis. Acceptance criteria are typically ±15% (±20% at the LLOQ) of the nominal concentration.
-
IS Response Monitoring: The peak area of Enalapril D5 should be monitored across all samples in a run. Significant variation (e.g., >20-30%) may indicate a problem with sample preparation or instrument performance, warranting investigation.
The logical flow from sample preparation to data acceptance is depicted below.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. drugfuture.com [drugfuture.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for the Robust Extraction of Enalapril and Enalaprilat from Human Plasma using Mixed-Mode Solid Phase Extraction (SPE)
An Application Guide by a Senior Application Scientist
Introduction: The Analytical Imperative for Enalapril and Enalaprilat
Enalapril is a cornerstone therapeutic agent in the management of hypertension and congestive heart failure.[1] As a pro-drug, it undergoes in-vivo hydrolysis to its pharmacologically active diacid metabolite, enalaprilat.[2][3] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2][4]
Accurate and simultaneous quantification of both the parent drug, enalapril, and its active metabolite, enalaprilat, in biological matrices such as plasma is critical for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[1] The significant difference in polarity between the esterified enalapril and the more hydrophilic enalaprilat poses a considerable challenge for sample preparation.[5][6] While techniques like protein precipitation (PPT) and liquid-liquid extraction (LLE) have been used, they often suffer from incomplete recovery, significant matrix effects, or poor sensitivity, especially for the more polar enalaprilat.[5][6]
Solid Phase Extraction (SPE) offers a superior alternative, providing higher analyte recovery, cleaner extracts, and reduced ion suppression in subsequent LC-MS/MS analysis.[6][7] This application note provides a detailed, field-proven protocol utilizing a mixed-mode SPE mechanism that leverages both reversed-phase and ion-exchange retention to achieve exceptional selectivity and recovery for both enalapril and enalaprilat from human plasma.
Analyte Characteristics: The Key to a Selective Extraction
A successful SPE method is built upon a fundamental understanding of the analytes' physicochemical properties. The dual acidic and basic nature of enalapril and enalaprilat is the cornerstone of the selective mixed-mode extraction strategy detailed herein.
| Property | Enalapril | Enalaprilat | Rationale for SPE Strategy |
| Molecular Weight ( g/mol ) | 376.44 | 348.39 | Affects chromatographic behavior and mass spectrometric detection. |
| pKa (Acidic - COOH) | 2.97, 5.35[8] | ~2.30 - 3.39[3] | At pH < 2, the carboxylic acid groups are protonated (neutral), minimizing repulsion from anionic sorbent sites and enabling reversed-phase retention. |
| pKa (Basic - Amine) | Not explicitly found, but amine is present | 7.84[2] | At pH < 7, the secondary amine is protonated (cationic), enabling strong retention on a cation exchange sorbent. |
| logP (Octanol-Water) | 0.07[8] | -0.74[2] | Enalapril is moderately non-polar, while enalaprilat is significantly more polar. A reversed-phase mechanism alone would yield disparate recoveries. The addition of an ion-exchange mechanism is crucial for retaining the polar enalaprilat. |
Principle of Mixed-Mode Cation Exchange (MCX) SPE
This protocol employs a mixed-mode sorbent that contains both reversed-phase (e.g., polymeric) and strong cation exchange functional groups. This dual-retention mechanism provides unparalleled selectivity for compounds like enalapril and enalaprilat, which possess both hydrophobic regions and a basic amine functional group.
The mechanism unfolds in three key phases:
-
Load: The plasma sample is acidified to a pH of ~2. At this pH, the analytes' carboxylic acid groups are neutralized (protonated), while their secondary amine groups are positively charged (protonated). When loaded onto the sorbent, the analytes are retained by two powerful interactions:
-
Reversed-Phase: Hydrophobic interaction between the non-polar regions of the analytes (e.g., the phenylpropyl group) and the polymeric backbone of the sorbent.
-
Ion-Exchange: Ionic interaction between the positively charged amine group on the analytes and the negatively charged cation exchange groups on the sorbent.
-
-
Wash: The dual-retention mechanism allows for rigorous washing steps to remove endogenous interferences.
-
An acidic aqueous wash removes polar, non-basic interferences.
-
An organic wash (e.g., with methanol) removes non-polar interferences that are not retained by the ion-exchange mechanism.
-
-
Elute: A basic organic solution is used to disrupt both retention mechanisms simultaneously.
-
The high pH (e.g., >9) neutralizes the positive charge on the analytes' amine group, breaking the strong ionic bond.
-
The organic solvent disrupts the weaker reversed-phase interactions, allowing for the complete elution of the purified analytes.
-
Below is a diagram illustrating the logical workflow of the mixed-mode SPE protocol.
Caption: Mixed-Mode SPE workflow for Enalapril/Enalaprilat.
Detailed Experimental Protocol
This protocol is optimized for a standard 1 mL SPE cartridge containing 10-30 mg of a polymeric mixed-mode strong cation exchange sorbent.
Materials and Reagents
-
SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis® MCX, Agilent Bond Elut Plexa PCX, or equivalent).
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (≥98%)
-
Phosphoric Acid (85%)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water (>18 MΩ·cm)
-
Enalapril and Enalaprilat certified reference standards.
-
Internal Standard (IS): A deuterated analog such as Enalapril-d5 or a structurally similar compound like Benazepril is recommended.[9]
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Analytical Balance, Vortex Mixer, Centrifuge
-
Calibrated Pipettes
-
LC-MS/MS System
-
Preparation of Solutions
-
2% Formic Acid (aq): Add 2 mL of formic acid to 98 mL of deionized water.
-
4% Phosphoric Acid (aq): Add 4 mL of phosphoric acid to 96 mL of deionized water.
-
Elution Solvent (5% NH₄OH in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh daily.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS in 50:50 methanol:water.[1]
-
Reconstitution Solvent: 90:10 Water:Acetonitrile with 0.1% Formic Acid (adjust to be compatible with your LC mobile phase).
Sample Pretreatment
Scientist's Note: Acidification is critical. It ensures the analytes are in their cationic state for retention by the ion-exchange mechanism and helps to precipitate proteins, preventing cartridge clogging.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[9]
-
Add 10 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid to the plasma.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
The supernatant is now ready to be loaded onto the SPE cartridge.
Solid Phase Extraction Procedure
Perform all steps under a gentle vacuum (~5 inHg), ensuring the sorbent bed does not go dry between the conditioning, equilibration, and loading steps.
| Step | Procedure | Solvent | Volume | Purpose |
| 1 | Condition | Methanol | 1 mL | Wets the polymeric sorbent and activates the functional groups. |
| 2 | Equilibrate | 2% Formic Acid (aq) | 1 mL | Prepares the sorbent with the correct pH environment for sample loading. |
| 3 | Load | Pre-treated Sample Supernatant | All (~400 µL) | Binds analytes to the sorbent via dual reversed-phase and ion-exchange mechanisms. |
| 4 | Wash 1 | 2% Formic Acid (aq) | 1 mL | Removes polar interferences (salts, etc.). |
| 5 | Wash 2 | Methanol | 1 mL | Removes non-polar, non-basic interferences (lipids, etc.). Dry cartridge for 1 min. |
| 6 | Elute | 5% NH₄OH in Methanol | 1 mL | Disrupts both retention mechanisms to elute purified analytes. |
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
Analytical Determination by LC-MS/MS
The clean extract obtained from this SPE protocol is highly compatible with LC-MS/MS analysis. A typical setup is summarized below.
| Parameter | Typical Condition |
| LC Column | C18, e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic, e.g., 65:35 (A:B) or a shallow gradient[6] |
| Flow Rate | 0.8 mL/min[6] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Enalapril: m/z 377.1 → 234.0[6]Enalaprilat: m/z 349.0 → 206.0[6] |
Expected Performance & Trustworthiness
This self-validating protocol is designed for high performance. The dual retention and stringent wash steps ensure that the final eluate is free of most endogenous matrix components that could interfere with LC-MS/MS detection.
-
Recovery: Methods employing this SPE strategy consistently report high and reproducible recoveries. Mean recoveries for both enalapril and enalaprilat are typically in the range of 90-92%.[6] This is a significant improvement over LLE methods, which have reported recoveries as low as 65% for enalapril and 24% for enalaprilat due to the vast polarity difference.[6]
-
Linearity: The method demonstrates excellent linearity over a wide dynamic range, typically from ~0.5 ng/mL to 160 ng/mL for both analytes in plasma, with correlation coefficients (r²) > 0.99.[6]
-
Precision & Accuracy: Intra- and inter-day precision are consistently below 15% RSD, with accuracy well within the 85-115% range, meeting regulatory guidelines for bioanalytical method validation.[10]
References
-
Lee, J., Son, J., Lee, M., Lee, K. T., & Kim, D. H. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(11), 1157–1162. Available at: [Link]
-
Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 337-342. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). LC–MS-MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma Using SOLA. LCGC International. Available at: [Link]
-
Reddy, B., Raman, N., Reddy, P., & Kumar, P. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Pharmaceutical Research, 8(3). Available at: [Link]
-
Lotfy, M., et al. (2022). Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. Pharmaceuticals, 15(11), 1385. Available at: [Link]
-
PubChem. (n.d.). Enalaprilat. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
AERU. (2025). Enalapril maleate (Ref: MK 421). University of Hertfordshire. Available at: [Link]
-
Ghosh, C., Jain, I., Shinde, C. P., & Chakraborty, B. S. (2021). LC-MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA, 7(11), FSO750. Available at: [Link]
-
Elased, K. M., et al. (2005). Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity. Hypertension, 46(4), 998-1004. Available at: [Link]
-
Blei, K., et al. (2013). Physicochemical and PK properties of enalapril and enalaprilat. ResearchGate. Available at: [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enalaprilat | 76420-72-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enalapril maleate (Ref: MK 421) [sitem.herts.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis for Enalapril Pharmacokinetic Studies Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the accurate and precise quantification of enalapril and its active metabolite, enalaprilat, in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), enalapril-d5, to ensure the highest level of data integrity for pharmacokinetic (PK) studies. By leveraging the specificity and sensitivity of tandem mass spectrometry (LC-MS/MS), this protocol provides a robust and reliable workflow for researchers, scientists, and drug development professionals. We will delve into the causality behind key experimental choices, from sample preparation to data analysis, providing a framework that is both scientifically sound and practically applicable.
Introduction: The Rationale for a Deuterated Standard in Enalapril Bioanalysis
Enalapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly metabolized in the liver via hydrolysis to its active diacid metabolite, enalaprilat.[2] Accurate characterization of the pharmacokinetic profiles of both the parent drug (enalapril) and its active metabolite is crucial for determining bioequivalence and optimizing dosing regimens.[1][2]
The inherent variability in bioanalytical workflows—stemming from sample preparation, matrix effects, and instrument response—can compromise the accuracy of pharmacokinetic data. The use of an internal standard is essential to correct for these variations.[3][4] A stable isotope-labeled internal standard, such as enalapril-d5, is the gold standard for LC-MS/MS-based quantification.[4] This is because a deuterated standard is chemically and physically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[4] This near-identical behavior allows for reliable correction of signal variations, leading to highly accurate and precise results.
This guide will provide a comprehensive protocol for a pharmacokinetic study of enalapril, with a focus on the critical role of the deuterated internal standard in achieving reliable and reproducible data.
Overview of the Bioanalytical Workflow
The workflow for the pharmacokinetic analysis of enalapril and enalaprilat can be broken down into several key stages, each of which will be detailed in this note.
Caption: High-level workflow for enalapril pharmacokinetic analysis.
Materials and Methods
Reagents and Materials
-
Enalapril maleate (≥99% purity)
-
Enalaprilat (≥99% purity)
-
Enalapril-d5 (≥98% purity, as internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (≥98% purity)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
Instrumentation
-
Liquid chromatograph (LC) system capable of binary gradient elution
-
Autosampler with temperature control
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC-MS/MS Parameters
The following table summarizes the optimized LC-MS/MS parameters for the simultaneous analysis of enalapril, enalaprilat, and the deuterated internal standard.
| Parameter | Setting |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS Parameters
The MRM transitions for the analytes and the internal standard are critical for selective and sensitive detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Enalapril | 377.2 | 234.2 |
| Enalaprilat | 349.1 | 206.1 |
| Enalapril-d5 (IS) | 382.2 | 239.2 |
Table 2: MRM Transitions for Enalapril, Enalaprilat, and Enalapril-d5 [5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve enalapril, enalaprilat, and enalapril-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the enalapril-d5 stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working solutions of enalapril and enalaprilat to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol ensures efficient removal of plasma proteins and other interfering substances, leading to a cleaner extract and improved analytical performance.
Caption: Step-by-step solid-phase extraction protocol.
Bioanalytical Method Validation
The method should be fully validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability.[6] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99, with back-calculated concentrations within ±15% (±20% at LLOQ) of the nominal value. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 0.1 ng/mL). |
| Matrix Effect | Assessed to ensure that the plasma matrix does not cause ion suppression or enhancement. |
| Stability | Analyte stability established under various conditions (freeze-thaw, bench-top, long-term storage). |
Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria
Data Analysis and Pharmacokinetic Calculations
-
Quantification: The concentration of enalapril and enalaprilat in each sample is determined by calculating the peak area ratio of the analyte to the internal standard (enalapril-d5) and comparing it against the calibration curve.
-
Pharmacokinetic Parameters: The resulting concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.[7][8]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of enalapril and its active metabolite, enalaprilat, in human plasma. The use of a deuterated internal standard, enalapril-d5, is fundamental to the method's accuracy and precision, ensuring the generation of high-quality pharmacokinetic data. This robust protocol is suitable for regulated bioanalytical studies and can be readily implemented by researchers in the field of drug development and clinical pharmacology.
References
-
Ghosh, C., Jain, I., Shinde, C. P., & Chakraborty, B. S. (2012). Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: Application to a bioequivalence study. Drug testing and analysis, 4(2), 94–103. [Link]
-
Lee, J., Son, J., Lee, M., Lee, K. T., & Kim, D. H. (2003). Simultaneous quantitation of enalapril and enalaprilat in human plasma by 96-well solid-phase extraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(11), 1157–1162. [Link]
-
Gu, Q., Chen, X., Zhong, D., & Wang, Y. (2004). Simultaneous determination of enalapril and enalaprilat in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 337–342. [Link]
-
El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2013). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Journal of analytical methods in chemistry, 2013, 892432. [Link]
-
Raidu, D., & Kumar, D. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Bioequivalence & Bioavailability, 11(3). [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Bastami, S., & Nageswara Rao, R. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Pharmaceutical Methods, 10(1), 1-10. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Grann, M., & Grann, A. (2021). Pharmacokinetics - Part One. LITFL. [Link]
-
Slideshare. (n.d.). Expt. 13 Calculation of pharmacokinetic parameters from a given data. [Link]
-
Grzegorzewski, A., Grann, M., & Grann, A. (2020). Calculation of pharmacokinetics data from time-courses. ResearchGate. [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
A Robust and Validated LC-MS/MS Method for the Therapeutic Drug Monitoring of Enalapril and Enalaprilat Using a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of enalapril and its active metabolite, enalaprilat, in human plasma for therapeutic drug monitoring (TDM). Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for treating hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to the more potent enalaprilat.[3][4][5] Monitoring the plasma concentrations of both compounds is crucial for optimizing therapeutic outcomes, especially in patients with renal impairment or those on complex polypharmacy regimens.[5][6] This method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled (SIL) compound, Enalapril-d5, as an internal standard to ensure the highest level of accuracy and precision.
Introduction: The Rationale for Enalapril TDM
Enalapril therapy management can be complex due to significant inter-individual variability in its pharmacokinetic profile.[7] After oral administration, enalapril is absorbed and rapidly hydrolyzed by hepatic carboxylesterases to form its active diacid metabolite, enalaprilat.[5] Enalaprilat is the primary inhibitor of ACE, leading to vasodilation and a reduction in blood pressure.[5]
Key pharmacokinetic parameters highlight the need for precise monitoring:
-
Enalapril: Reaches peak plasma concentration in about 1 hour, with a terminal half-life of approximately 2 hours.[1]
-
Enalaprilat: Reaches peak concentration 3-4 hours post-administration and has a much longer effective half-life of around 11 hours due to its binding to ACE.[1][7][8]
Given that renal excretion is the primary elimination pathway for enalaprilat, patients with compromised kidney function are at a higher risk of drug accumulation and adverse effects, such as hypotension, hyperkalemia, and further renal deterioration.[5][6] Therefore, a validated TDM assay is an invaluable tool for dose individualization to maintain efficacy while minimizing toxicity.
The Critical Role of Enalapril-d5 as an Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is essential to correct for variability during the analytical process, including sample extraction, injection volume, and instrument response.[9] A stable isotope-labeled (SIL) internal standard, such as Enalapril-d5, is considered the "gold standard" for bioanalytical assays.[10][11][12][13]
Causality: Enalapril-d5 is chemically identical to enalapril, differing only in the substitution of five hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that it experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer as the unlabeled analyte.[12][14] Because the mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z), Enalapril-d5 provides a reliable reference point for accurate quantification, effectively normalizing variations that could otherwise compromise the integrity of the results.[9]
Analytical Method Principle
The protocol involves the extraction of enalapril, enalaprilat, and the Enalapril-d5 internal standard from a human plasma sample. A simple and rapid protein precipitation step is employed to remove larger biomolecules. The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is determined from the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Methods
Reagents and Chemicals
-
Enalapril Maleate (Reference Standard)
-
Enalaprilat (Reference Standard)
-
Formic Acid (≥98%)[2]
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free Human Plasma (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source[15]
-
Analytical Column: C18 reverse-phase, e.g., 50 x 2.1 mm, 1.9 µm particle size[16]
-
Microcentrifuge
-
Calibrated Pipettes and Analytical Balance
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Enalapril Maleate, Enalaprilat, and Enalapril-d5 Maleate in separate volumetric flasks using methanol to achieve a final concentration of 1 mg/mL for each.[1][2] Store at -20°C.[11]
-
Working Standard Solutions: Prepare intermediate working solutions by serially diluting the primary stocks with a 50:50 (v/v) methanol/water mixture to create combined standards for spiking into plasma.
-
Internal Standard Working Solution (500 ng/mL): Dilute the Enalapril-d5 primary stock solution in acetonitrile to a final concentration of 500 ng/mL.[2] This solution will also serve as the protein precipitation agent.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC standards and QC samples. A typical calibration range is 1-500 ng/mL for both enalapril and enalaprilat.[1] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high (e.g., 3, 200, and 400 ng/mL).[1][17]
Detailed Experimental Protocol
Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown patient sample.
-
Pipette 300 µL of plasma into the corresponding labeled tube.[1]
-
Add 900 µL of the ice-cold Internal Standard Working Solution (500 ng/mL Enalapril-d5 in acetonitrile) to each tube.[1]
-
Vortex vigorously for 10 minutes to ensure complete protein precipitation and mixing.[1]
-
Centrifuge the tubes at 10,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following tables provide a validated starting point for the instrumental parameters. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.9 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Ion Spray Voltage | +5000 V | | Source Temperature | 550°C | | Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | | Enalapril | 377.1 | 234.0[2][18] | | Enalaprilat | 349.1 | 206.0[2][18] | | Enalapril-d5 (IS) | 382.1 | 239.2[2] |
Rationale for Parameter Choices:
-
Reverse-Phase Chromatography: Ideal for separating moderately polar compounds like enalapril and enalaprilat from the biological matrix.
-
Acidified Mobile Phase: The addition of formic acid promotes the protonation of the analytes ([M+H]+), which is required for efficient ionization in positive ESI mode.
-
MRM Detection: Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interferences from other matrix components.[19]
Method Validation and Data Presentation
The described method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for clinical use.[20][21] Key validation parameters include selectivity, linearity, accuracy, precision, and stability.
Table 3: Example Calibration Curve Performance
| Analyte | Range (ng/mL) | r² | Weighting |
|---|---|---|---|
| Enalapril | 1.0 - 500.0 | >0.995 | 1/x² |
| Enalaprilat | 1.0 - 500.0 | >0.995 | 1/x² |
Table 4: Example Inter-day Accuracy and Precision Data
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Enalapril | 3.0 (LQC) | 2.95 | 98.3 | 5.1 |
| 200.0 (MQC) | 204.2 | 102.1 | 3.8 | |
| 400.0 (HQC) | 391.5 | 97.9 | 4.2 | |
| Enalaprilat | 3.0 (LQC) | 3.08 | 102.7 | 6.3 |
| 200.0 (MQC) | 195.1 | 97.6 | 4.5 |
| | 400.0 (HQC) | 409.8 | 102.5 | 3.9 |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma. The use of Enalapril-d5 as a stable isotope-labeled internal standard is fundamental to the assay's performance, ensuring high accuracy and precision by correcting for analytical variability. This validated protocol provides researchers and clinicians with a reliable tool for therapeutic drug monitoring, facilitating personalized dose adjustments to optimize patient safety and therapeutic efficacy.
References
-
Ghosh, C., Jain, I., Shinde, S., Chakraborty, B. S., & Bhaumik, U. (2012). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 70, 532-539. [Link]
-
ENALAPRIL MALEATE /HCTZ Product Monograph. AA Pharma Inc. (2019). [Link]
-
Enalapril. Wikipedia. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. International Journal of Pharmaceutical Sciences and Research, 9(7), 2841-2846. [Link]
-
Enalapril: Pharmacokinetics Overview. Scribd. [Link]
-
Rao, S., & Chakka, G. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 10(2), 1-14. [Link]
-
Shah, M., & Le, J. K. (2024). Enalapril. In StatPearls. StatPearls Publishing. [Link]
-
Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Davies, R. O., Gomez, H. J., Irvin, J. D., & Walker, J. F. (1984). An overview of the clinical pharmacology of enalapril. British Journal of Clinical Pharmacology, 18(Suppl 2), 215S–229S. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Semantic Scholar. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2014). A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers. Scientia Pharmaceutica, 82(2), 317–328. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
ACE inhibitors and angiotensin II receptor blockers monitoring. NHS Specialist Pharmacy Service. (2021). [Link]
-
Tan, A., Borenstein, M. R., & Luo, W. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 879(28), 3043-3048. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. (2018). [Link]
-
VASOTEC® (enalapril maleate) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Use of Stable Isotope Internal Standards for Trace Organic Analysis. NPL. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health & Human Services. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. waters.com [waters.com]
- 13. scispace.com [scispace.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. A Liquid Chromatography-Tandem Mass Spectrometry Method for Evaluation of Two Brands of Enalapril 20 mg Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Enalapril Analysis by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for the mass spectrometric analysis of enalapril. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver field-proven insights to help you optimize your experiments and overcome common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running enalapril analysis using LC-MS.
Q1: What are the expected precursor ions for enalapril and its active metabolite, enalaprilat, in positive electrospray ionization (ESI+)?
A1: Enalapril is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat.[1][2] Both compounds readily form protonated molecules [M+H]⁺ in positive ESI mode, which typically yields higher signal intensities compared to negative mode.[1][3]
Below is a table summarizing the expected m/z values for the primary precursor ions.
| Compound | Chemical Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) |
| Enalapril | C₂₀H₂₈N₂O₅ | 376.45 | 377.1 to 377.3 |
| Enalaprilat | C₁₈H₂₄N₂O₅ | 348.39 | 349.1 to 349.3 |
These values are based on common findings in multiple validated LC-MS/MS methods.[1][3][4][5]
Q2: What are the most common product ions for enalapril and enalaprilat for Multiple Reaction Monitoring (MRM) assays?
A2: For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored. The most abundant and commonly used transitions are detailed below.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Typical Collision Energy (CE) |
| Enalapril | 377.2 | 234.2 | 27 V |
| Enalaprilat | 349.1 | 206.1 | 26 V |
These transitions are consistently reported as the most intense and are ideal for sensitive and selective quantification.[1][3][4][5] The fragmentation pathway leading to these product ions is illustrated in the diagram below.
Caption: Workflow for troubleshooting low signal intensity.
Detailed Explanations:
-
Step 1: Infuse Standard Directly: Bypassing the LC system is the most critical first step. If you see a strong, stable signal when infusing a standard solution directly into the mass spectrometer, the MS is functioning correctly, and the issue lies with the liquid chromatography, sample preparation, or matrix effects. [6]* Investigating LC Problems: If the infusion test passes, check for physical problems like leaks or blockages in the LC flow path. A partially blocked column frit can distort the sample band and reduce signal intensity. [7]* Matrix Effects (Ion Suppression): Biological matrices like plasma can contain endogenous compounds (e.g., phospholipids) that co-elute with enalapril and compete for ionization in the ESI source, leading to signal suppression. [6][8] * Diagnosis: Perform a post-column infusion experiment to identify regions of suppression in your chromatogram.
-
Investigating MS Problems: If the infusion test fails (no signal), the problem is within the mass spectrometer itself. The most common culprit is a contaminated ion source. [10] * Solution: Disassemble and clean the ESI source components (probe, capillary, cone) according to the manufacturer's protocol. Contamination can build up from non-volatile buffers, sample matrix, and plasticizers. [11][12]After cleaning, retune and calibrate the instrument.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises integration accuracy and reduces sensitivity.
Common Causes and Solutions:
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Column Overload: Injecting too much analyte mass. [13] 2. Secondary Interactions: Analyte interacting with active sites on the column packing. 3. Column Contamination/Void: Particulate buildup on the frit or a void in the packing bed. [7][14] | 1. Dilute the sample or reduce the injection volume. 2. Ensure mobile phase pH is appropriate for enalapril (an acidic modifier like formic acid is common). [1] 3. Reverse-flush the column (if permissible by the manufacturer) or replace the column. [7] |
| Peak Fronting | Sample Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase. [14] | Re-dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially Blocked Column Frit: Debris from the sample or system is obstructing the flow path at the column inlet. [7] 2. Column Void: A channel has formed in the column's stationary phase. [14] | 1. Filter all samples and mobile phases. Use an in-line filter or guard column. Try back-flushing the column. [14] 2. Replace the column. |
References
-
Chhonker, Y.S., et al. (2016). LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Taylor & Francis Online. Available at: [Link]
-
Chhonker, Y.S., et al. (2016). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. PubMed Central. Available at: [Link]
-
Rahman, N., et al. (2009). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms. PubMed Central. Available at: [Link]
-
Kumar, R., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Omics Online. Available at: [Link]
-
Amini, M., et al. (2018). Liquid chromatography–tandem mass spectrometry (LC-MS) method for the assignment of enalapril and enalaprilat in human plasma. Semantic Scholar. Available at: [Link]
-
Jain, D., et al. (2012). Rapid and Sensitive Liquid chromatography/tandem Mass Spectrometry Method for Simultaneous Determination of Enalapril and Its Major Metabolite Enalaprilat, in Human Plasma: Application to a Bioequivalence Study. PubMed. Available at: [Link]
-
Miho, J., et al. (2014). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. ResearchGate. Available at: [Link]
-
Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Waters Corporation. Controlling Contamination in LC/MS Systems. Available at: [Link]
-
Mashru, R.C., et al. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. PubMed. Available at: [Link]
-
Providion. How do I identify contamination in my LC-MS system and what should I do?. Available at: [Link]
-
Miho, J., et al. (2014). Simultaneous Quantitative and Qualitative Analysis of Aliskiren, Enalapril and Its Active Metabolite Enalaprilat in Undiluted Human Urine Utilizing LC-ESI-MS/MS. PubMed. Available at: [Link]
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
Stoll, D.R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Available at: [Link]
-
Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link]
Sources
- 1. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Rapid and sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of enalapril and its major metabolite enalaprilat, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. help.waters.com [help.waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. providiongroup.com [providiongroup.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 14. halocolumns.com [halocolumns.com]
Technical Support Center: Enalapril HPLC Analysis
Welcome to the Troubleshooting Guide for Enalapril HPLC Analysis. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and method validation. This guide is designed to provide you with in-depth, practical solutions to common chromatographic problems, with a special focus on resolving the persistent issue of peak tailing in enalapril analysis.
Understanding the Core Issue: Why Does My Enalapril Peak Tail?
Peak tailing is the most common chromatographic challenge encountered when analyzing basic compounds like enalapril on silica-based reversed-phase columns.[1] This asymmetry, where the latter half of the peak is drawn out, can compromise resolution and lead to inaccurate integration and quantification.[2]
At the heart of the problem lies a secondary, undesirable interaction between the enalapril molecule and the stationary phase. While the primary (and desired) retention mechanism is hydrophobic interaction with the C8 or C18 ligands, enalapril, which contains basic amine groups, can also interact ionically with residual silanol groups (Si-OH) on the silica surface.[1][2]
These silanol groups are acidic and can become deprotonated and negatively charged (Si-O⁻), especially at mobile phase pH levels above 3.[2] The positively charged enalapril molecules are then strongly retained at these active sites, leading to a mixed-mode retention mechanism. This secondary interaction is stronger and has different kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to elute more slowly, resulting in a tailing peak.[1]
Visualizing the Interaction
Troubleshooting Guide: FAQs for Resolving Peak Tailing
This section provides a structured, question-and-answer approach to systematically troubleshoot and resolve peak tailing in your enalapril HPLC analysis.
Category 1: Mobile Phase Modifications
The mobile phase is often the first and most effective place to start troubleshooting.
Q1: My enalapril peak is tailing significantly. What is the first thing I should check about my mobile phase?
A1: Check and adjust the mobile phase pH. The pH of your mobile phase is the most critical factor influencing silanol activity.
-
Explanation: Silanol groups are acidic and have a pKa in the range of 3.5-4.5. At a pH above this range, they become ionized (negatively charged), strongly attracting the basic enalapril molecule.[1][2] By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ + H⁺ → Si-OH), neutralizing them and minimizing the unwanted ionic interactions.[1][3]
-
Recommended Action: Adjust the aqueous portion of your mobile phase to a pH between 2.2 and 3.0 using an appropriate buffer.[4][5][6] Phosphoric acid or a phosphate buffer is commonly used for this purpose.[5][7] A low pH ensures that the silanol groups are fully protonated and less likely to interact with your analyte.[1][8]
Q2: I've lowered the pH, but the tailing is still not ideal. What else can I do with the mobile phase?
A2: Consider adding a competing base or using a different organic modifier.
-
Competing Base (Sacrificial Base):
-
Explanation: A small, basic amine compound, such as triethylamine (TEA), can be added to the mobile phase.[3][9] Being a small, charged molecule, TEA will preferentially interact with and "mask" the active silanol sites on the stationary phase, making them unavailable for interaction with enalapril.[8]
-
Protocol: Add triethylamine (TEA) to the mobile phase at a low concentration, typically around 5-10 mM.[8][10] Be aware that TEA can shorten column lifetime by accelerating stationary phase hydrolysis and may have a strong odor.[8][9]
-
-
Change Organic Modifier:
-
Explanation: The choice of organic solvent can influence peak shape. Methanol, being more polar and a better hydrogen-bond acceptor, can sometimes interact more effectively with and shield residual silanols compared to acetonitrile.
-
Protocol: If your current method uses acetonitrile, try preparing a mobile phase with methanol at an equivalent solvent strength to see if peak shape improves.[9]
-
Category 2: Column Selection and Care
Your HPLC column is the core of the separation. Its chemistry and condition are paramount.
Q3: Can my choice of HPLC column cause peak tailing for enalapril?
A3: Absolutely. Not all C18 columns are created equal.
-
Explanation: Modern HPLC columns are designed to minimize peak tailing for basic compounds. Key features to look for are:
-
End-capping: After the primary C18 chains are bonded to the silica, a secondary reaction is performed using a smaller silane (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[1][4] This significantly reduces the number of sites available for secondary interactions.
-
High-Purity Silica (Type B): Older columns (Type A) often had higher levels of trace metal contaminants (e.g., iron, aluminum) in the silica.[3][8] These metals can increase the acidity of nearby silanol groups, creating highly active sites that cause severe tailing. Modern columns are made from high-purity silica with very low metal content.
-
-
Recommended Action:
Q4: My column used to give good peaks, but now it's showing tailing. What happened?
A4: The column may be contaminated or degraded. Over time, the column's performance can degrade, leading to peak shape issues.
-
Explanation:
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column head. This can disrupt the flow path and create active sites for interaction.[9][13]
-
Bed Deformation: A void can form at the column inlet due to mechanical shock or operation at high pH/temperature, which dissolves the silica bed. This creates a disturbed flow path, often leading to split or tailing peaks.[1][13]
-
Phase Hydrolysis: Operating at very low pH (<2.0) or high temperatures can cause the bonded phase to hydrolyze and strip away, exposing more active silanol groups.[1]
-
-
Recommended Action:
-
Wash the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) for at least 10-20 column volumes to remove contaminants.[1]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components and particulates.[9]
-
Replace the Column: If washing does not restore performance, the column bed may be irreversibly damaged, and replacement is necessary.
-
Category 3: Instrument and Method Parameters
Sometimes, the issue is not with the chemistry but with the physical parameters of the method or the HPLC system itself.
Q5: Could my injection volume or sample concentration be the problem?
A5: Yes. Overloading the column is a common cause of peak distortion.
-
Explanation: Every column has a finite sample capacity.[14] When you inject too much analyte mass, you saturate the stationary phase at the column inlet. The excess molecules travel further down the column before they can interact, leading to a broadened, often tailing or fronting peak.
-
Recommended Action: Reduce the concentration of your sample or decrease the injection volume.[4][15] Perform a simple experiment by injecting a 1:10 dilution of your sample. If the peak shape improves dramatically, you were likely experiencing mass overload.
Q6: I've checked the chemistry and sample load, but tailing persists. What instrumental factors should I consider?
A6: Check for extra-column volume.
-
Explanation: Extra-column volume (or dead volume) refers to all the volume within the HPLC system outside of the column itself where the sample band can spread, including tubing, fittings, and the detector flow cell. Excessive volume can cause symmetrical peaks to broaden and tail.[2]
-
Recommended Action:
-
Ensure all tubing between the injector and the column, and between the column and the detector, is as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[2]
-
Check all fittings to ensure they are properly seated and are "zero dead volume" types.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving peak tailing.
Summary of Recommended Starting Conditions
Based on validated methods, the following parameters provide a robust starting point for developing a tailing-free enalapril analysis.
| Parameter | Recommended Setting | Rationale |
| Column | Modern, end-capped C18 or C8, ≤5 µm | Minimizes available silanol groups for interaction.[2][4] |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Common and effective for enalapril analysis.[5][6][16] |
| Aqueous pH | 2.2 - 3.0 | Crucial for protonating silanols and preventing tailing. [4][5] |
| Buffer Conc. | 20-25 mM | Maintains stable pH throughout the analysis.[3][7] |
| Detection | 215 nm | Common wavelength for enalapril and its impurities.[5][10][17] |
| Temperature | 30-55°C | Can improve efficiency; some methods use elevated temps.[6][16] |
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Benchchem. (n.d.). Technical Support Center: Analysis of Enalapril Maleate and Its Degradation Products.
- Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?
- Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- TSI Journals. (2013). Optimization and validation of an HPLC method for determination of related compounds in Enalapril maleate tablets.
- ResearchGate. (n.d.). Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2015, August 6). Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography.
- SciSpace. (2018). Development and validation of hplc method for the simultaneous determination of enalapril maleate in present of their impurities.
- Ovidius University Annals of Chemistry. (n.d.). Determination of Enalapril maleate from tablets using a new HPLC method.
- ResearchGate. (2015, August 6). Validation of Stability Indicating HPLC Method for the Determination of Enalapril Maleate in Tablet Formulations.
- PubMed. (2017, November 1). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets.
- IJISET. (2020, July). Method Development and Validation of Enalapril Maleate and Hydrochlorthiazide by RP-HPLC.
- Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- GL Sciences. (n.d.). Core Shell HPLC Columns & Technology.
- PubMed Central. (n.d.). Optimized and Validated Spectrophotometric Methods for the Determination of Enalapril Maleate in Commercial Dosage Forms.
- Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Determination of Enalapril and Enalaprilat from Human Plasma using SOLA.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Pharma Growth Hub. (n.d.). Unraveling the Advantages of Core-Shell Columns in HPLC.
- LCGC International. (n.d.). Core–Shell Particles for HPLC — Present and Future.
- Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
minimizing ion suppression in LC-MS/MS analysis of enalapril
Welcome to the technical support center for the LC-MS/MS analysis of enalapril. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common challenges in bioanalysis: ion suppression . As your dedicated application scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to build robust and reliable analytical methods.
Ion suppression is a matrix effect that can significantly compromise the accuracy, precision, and sensitivity of your assay by reducing the ionization efficiency of your target analyte.[1][2] Enalapril, a prodrug, and its active metabolite, enalaprilat, are frequently analyzed in complex biological matrices like plasma, making them susceptible to this phenomenon.[3][4] This guide provides a structured approach to understanding, diagnosing, and minimizing ion suppression in your enalapril workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding ion suppression in the context of enalapril analysis.
Q1: What exactly is ion suppression and why is it a critical issue for my enalapril assay?
A: Ion suppression is a phenomenon where co-eluting components from your sample matrix interfere with the ionization of your analyte (enalapril or enalaprilat) in the mass spectrometer's ion source.[2][5] This interference doesn't mean your mass spectrometer is failing; rather, the matrix components are competing with your analyte for the available charge or altering the physical properties of the ESI droplets, which hinders the efficient generation of gas-phase ions.[6]
This is critical for your enalapril assay because it can lead to:
-
Reduced Sensitivity: A suppressed signal may prevent you from reaching the required lower limit of quantification (LLOQ).[1]
-
Poor Accuracy and Precision: If the degree of suppression varies between your calibrators, quality controls, and unknown samples, your quantitative results will be unreliable and irreproducible.[1][7]
-
Erroneous Pharmacokinetic Data: Inaccurate measurements of enalapril and enalaprilat can lead to incorrect interpretations of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are the most common causes of ion suppression when analyzing enalapril in human plasma?
A: When analyzing enalapril in plasma, the primary culprits of ion suppression are endogenous matrix components that are often co-extracted with your analyte.[8] These include:
-
Phospholipids: These are highly abundant in plasma membranes and are notorious for causing ion suppression, particularly in the middle of a chromatographic gradient where many drugs elute.
-
Salts and Buffers: Non-volatile salts from the sample matrix or mobile phase can crystallize on the ESI probe, altering the electric field and suppressing the signal.[6]
-
Endogenous Metabolites: Plasma is a complex mixture of small molecules that can co-elute with enalapril.
-
Proteins: While most sample preparation techniques aim to remove proteins, residual amounts can still cause issues. Protein precipitation, for example, is less effective at removing other matrix components compared to LLE or SPE.[1]
Q3: How can I definitively prove that ion suppression is affecting my method?
A: The most direct way to visualize and diagnose ion suppression is through a post-column infusion experiment .[1][6] This technique involves infusing a constant flow of your analyte standard (e.g., enalapril) into the LC eluent after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip in the constant baseline signal of your analyte directly corresponds to a region of the chromatogram where matrix components are eluting and causing suppression. A detailed protocol for this experiment is provided in Part 3.
Another common method is to compare the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the same analyte concentration in a neat (pure) solvent. A significantly lower response in the matrix sample indicates ion suppression.[1]
Q4: Is enalapril or its active metabolite, enalaprilat, more susceptible to ion suppression?
A: Enalapril is a prodrug that is hydrolyzed in the body to the active diacid, enalaprilat.[3][4][9] Enalaprilat is more polar than enalapril. In typical reversed-phase chromatography, more polar compounds elute earlier. The early-eluting portion of a chromatogram, often called the "solvent front," is frequently where unretained matrix components like salts and other polar interferences elute.[1] Therefore, enalaprilat is often more susceptible to ion suppression because its retention time may overlap with this interference-rich region. Chromatographic optimization is key to retaining enalaprilat and moving it away from the solvent front.
Q5: My lab uses an analog internal standard, not a stable-isotope labeled one. Is this sufficient to correct for ion suppression?
A: While an analog internal standard (IS) is better than no internal standard, it is not ideal for correcting ion suppression. The core assumption of using an IS is that it behaves identically to the analyte during sample preparation, chromatography, and ionization. However, an analog IS has a different chemical structure and will likely have a slightly different retention time. If the analyte peak is in a region of suppression but the IS peak is not (or is suppressed to a different degree), the analyte/IS ratio will be inaccurate, leading to erroneous quantification.[7]
The gold standard is a stable-isotope labeled (SIL) internal standard (e.g., Enalapril-d5). A SIL-IS is chemically identical to the analyte and will co-elute perfectly. It will therefore experience the exact same degree of ion suppression, allowing for a highly accurate and reliable correction.[2]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during method development and validation.
Problem: Low or Inconsistent Signal for Enalapril/Enalaprilat
This is the most common symptom of significant ion suppression. Your troubleshooting should follow a logical progression from sample to source.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. omicsonline.org [omicsonline.org]
- 4. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. lcms.cz [lcms.cz]
Navigating Enalapril Analysis: A Technical Support Guide to HPLC Column Selection and Troubleshooting
From the desk of a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate HPLC column for enalapril analysis and troubleshooting common issues encountered during method development and routine use. Our focus is on providing practical, experience-driven advice grounded in chromatographic principles to ensure the integrity and robustness of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of an appropriate HPLC column and initial method parameters for enalapril analysis.
Q1: What is the most common type of HPLC column used for enalapril analysis and why?
A1: The vast majority of published methods for enalapril analysis utilize a reversed-phase C18 (octadecyl) column .[1][2] The choice of a C18 stationary phase is primarily driven by the chemical properties of enalapril. Enalapril is a moderately polar molecule, and the long alkyl chains of the C18 phase provide sufficient hydrophobic interaction to achieve good retention and separation from its common impurities and degradation products.[1]
Q2: Should I consider a C8 column for enalapril analysis?
A2: A C8 (octyl) column can also be a suitable choice for enalapril analysis.[3] A C8 column is less hydrophobic than a C18 column, which will generally result in shorter retention times for enalapril.[2] This can be advantageous for high-throughput screening or when a faster analysis time is desired. However, the reduced retention may also lead to a decrease in resolution between enalapril and its closely eluting impurities, such as enalaprilat. The choice between a C18 and C8 column will depend on the specific requirements of your analysis, including the desired run time and the required resolution from critical pairs.
Q3: What are the key chemical properties of enalapril that I should consider for method development?
A3: Understanding the chemical structure of enalapril is fundamental to developing a robust HPLC method. Key properties include:
-
Amphoteric Nature: Enalapril possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups.[4] This means its ionization state is highly dependent on the pH of the mobile phase.
-
pKa Values: Enalapril has two pKa values, approximately 3.0 (for the carboxylic acid) and 5.4 (for the secondary amine).[5] Controlling the mobile phase pH relative to these pKa values is critical for achieving consistent retention and good peak shape.
-
Degradation Pathway: Enalapril is susceptible to degradation, primarily through hydrolysis to form enalaprilat (favored in basic conditions) and intramolecular cyclization to form diketopiperazine (DKP), which is promoted in acidic conditions and at elevated temperatures.[6] A good HPLC method must be able to resolve enalapril from these and other potential degradation products.
Q4: What is a typical starting mobile phase for enalapril analysis?
A4: A common starting point for enalapril analysis is a mobile phase consisting of a mixture of an organic solvent (typically acetonitrile or methanol) and an acidic phosphate buffer.[7] A typical starting composition would be in the range of 30-50% organic solvent. The acidic buffer, usually with a pH between 2.2 and 3.0, is crucial for protonating the secondary amine group of enalapril and minimizing undesirable interactions with the silica backbone of the column, which can lead to peak tailing.[6][7]
HPLC Column Selection and Method Parameters: A Comparative Overview
The following table summarizes common HPLC columns and starting conditions for enalapril analysis, providing a practical starting point for method development.
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Column Chemistry | C18 (Octadecyl) | C8 (Octyl) | C18 offers greater hydrophobicity and retention, often leading to better resolution.[1] C8 provides shorter analysis times.[2] |
| Particle Size | 5 µm or 3 µm | 5 µm or 3 µm | 5 µm is suitable for standard HPLC systems. 3 µm particles can provide higher efficiency but will generate higher backpressure. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | 4.6 x 150 mm | 150 mm length offers a good balance of resolution and analysis time. 250 mm can be used for more complex separations requiring higher resolution. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Methanol/Phosphate Buffer | Acetonitrile generally provides better peak shape and lower viscosity. Methanol can offer different selectivity. |
| Buffer pH | 2.2 - 3.0 | 2.2 - 3.0 | A low pH ensures the protonation of the secondary amine in enalapril, minimizing silanol interactions and improving peak shape.[6][7] |
| Detection Wavelength | 210 - 215 nm | 210 - 215 nm | Enalapril has a UV absorbance maximum in this range, providing good sensitivity.[8] |
| Column Temperature | 25 - 40 °C | 25 - 40 °C | Elevated temperatures can reduce viscosity and improve peak shape but may also accelerate the degradation of enalapril.[4] |
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of enalapril.
Problem 1: Peak Tailing
Peak tailing is a common issue in the analysis of basic compounds like enalapril and can compromise peak integration and resolution.[9]
Causality:
-
Secondary Interactions: The primary cause of peak tailing for enalapril is the interaction of its protonated secondary amine group with deprotonated silanol groups on the surface of the silica-based stationary phase.[10] These interactions are a form of ion exchange and lead to a mixed-mode retention mechanism, causing the peak to tail.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Troubleshooting Protocol:
-
Lower the Mobile Phase pH:
-
Action: Adjust the mobile phase pH to a value between 2.2 and 2.5.
-
Rationale: At this low pH, the acidic silanol groups on the silica surface are protonated and thus neutralized, minimizing their ability to interact with the positively charged enalapril molecule.[9] This ensures that the primary retention mechanism is hydrophobic interaction, leading to a more symmetrical peak.
-
-
Use an End-Capped Column:
-
Action: Ensure you are using a high-quality, end-capped C18 or C8 column.
-
Rationale: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane (like trimethylsilane). This shields the silanols, reducing their availability for secondary interactions with basic analytes.[10]
-
-
Reduce Sample Concentration:
-
Action: Dilute your sample and re-inject.
-
Rationale: This will help to determine if the tailing is due to mass overload of the column.
-
-
Consider a "Base-Deactivated" Column:
-
Action: If tailing persists, consider using a column specifically designed for the analysis of basic compounds.
-
Rationale: These columns often have a very low concentration of residual silanols or a proprietary surface treatment to minimize these interactions.
-
Problem 2: Poor Resolution Between Enalapril and Enalaprilat
Enalaprilat is the primary active metabolite and a common degradation product of enalapril.[11] Achieving baseline separation is often a critical requirement.
Causality:
-
Similar Polarity: Enalaprilat is more polar than enalapril due to the presence of the free carboxylic acid group, but their overall structures are very similar, making separation challenging.
-
Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, both compounds will elute quickly with little retention, resulting in poor resolution.
Troubleshooting Protocol:
-
Optimize the Organic Content of the Mobile Phase:
-
Action: Decrease the percentage of acetonitrile or methanol in the mobile phase in small increments (e.g., 2-5%).
-
Rationale: Reducing the mobile phase strength will increase the retention of both compounds, providing more time for them to interact with the stationary phase and improving the separation.
-
-
Adjust the Mobile Phase pH:
-
Action: Fine-tune the pH of the mobile phase within the range of 2.2 to 3.0.
-
Rationale: While both molecules have acidic and basic groups, subtle changes in pH can alter their overall charge and hydrophobicity to different extents, which can be exploited to improve resolution.[4]
-
-
Decrease the Flow Rate:
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Rationale: A lower flow rate can increase the efficiency of the separation by allowing more time for mass transfer between the mobile and stationary phases.
-
-
Increase the Column Length or Decrease the Particle Size:
-
Action: If available, switch to a longer column (e.g., 250 mm) or a column with a smaller particle size (e.g., 3 µm).
-
Rationale: Both of these changes will increase the number of theoretical plates in the separation, leading to sharper peaks and improved resolution.
-
Problem 3: Retention Time Drift
Inconsistent retention times can be a sign of a number of issues with the HPLC system or the method itself.
Causality:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic component can lead to a change in its strength.
-
Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation.
Troubleshooting Protocol:
-
Ensure Proper Column Equilibration:
-
Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Rationale: This ensures that the stationary phase is fully saturated with the mobile phase, leading to stable and reproducible retention.
-
-
Prepare Fresh Mobile Phase:
-
Action: Prepare a fresh batch of mobile phase daily.
-
Rationale: This minimizes the effects of evaporation and ensures the accuracy of the mobile phase composition.
-
-
Use a Column Oven:
-
Action: If not already in use, employ a column oven to maintain a constant temperature.
-
Rationale: A stable temperature will ensure consistent mobile phase viscosity and analyte retention.[4]
-
Experimental Workflow Diagrams
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for enalapril analysis.
Caption: A decision tree for selecting an HPLC column for enalapril analysis.
Troubleshooting Workflow for Peak Tailing
This diagram outlines a systematic approach to troubleshooting peak tailing in enalapril analysis.
Caption: A systematic guide to troubleshooting peak tailing for enalapril.
References
-
Al-Omari, M. M., Abdelah, M. K., Badwan, A. A., & Jaber, A. M. Y. (2001). Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 893–902. [Link]
- Stanisz, B. (2003). Evaluation of stability of enalapril maleate in solid phase. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 375-380.
- Popa, D., & Voicu, V. (2018). Determination of Enalapril maleate from tablets using a new HPLC method. Ovidius University Annals of Chemistry, 29(1), 28-33.
- Bouabdallah, S., Trabelsi, H., & Driss, M. R. (2007). Determination and Degradation Study of Enalapril Maleate by High Performance Liquid Chromatography.
-
PubChem. (n.d.). Enalapril maleate. National Center for Biotechnology Information. Retrieved from [Link]
-
Mohan, M., Haider, S. Z., & Anand, A. K. (2017). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Journal of Chromatographic Science, 55(9), 923–933. [Link]
-
de Oliveira, M. A., & de Souza, A. C. (2006). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Química Nova, 29(1), 78-82. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
AERU. (2022). Enalapril maleate (Ref: MK 421). University of Hertfordshire. Retrieved from [Link]
-
Wikipedia. (2024). Enalapril. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
UHPLCS. (2024). C8 Column vs C18 Column You Must Know. Retrieved from [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hawach.com [hawach.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Enalapril maleate | 76095-16-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. Enalapril Maleate | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stability of Enalapril-D5 Under Forced Degradation Conditions
For researchers and professionals in drug development and bioanalysis, the integrity of analytical results is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as Enalapril-D5, is a cornerstone of robust quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). However, the implicit assumption that a SIL-IS behaves identically to the analyte under all conditions warrants rigorous scrutiny. This guide provides an in-depth comparison of Enalapril-D5 and its non-labeled counterpart, Enalapril, under forced degradation conditions. We will explore the underlying chemical principles, present a detailed experimental framework, and discuss the implications for using Enalapril-D5 as a reliable internal standard.
The Critical Role of Internal Standards in Quantitative Analysis
In LC-MS-based bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and analysis, such as extraction losses, matrix effects, and instrument fluctuations. The ideal IS is a SIL-analog of the analyte—in this case, Enalapril-D5 for the analysis of Enalapril.[1][2] This is because SIL-IS have nearly identical physicochemical properties to the analyte, causing them to co-elute chromatographically and experience similar ionization efficiencies, thereby providing the most accurate correction.[2]
However, this assumption of identical behavior must be validated, particularly when samples may undergo degradation. A forced degradation or stress testing study, as mandated by guidelines from the International Council for Harmonisation (ICH), is essential.[3][4] These studies deliberately expose the drug substance to harsh conditions to identify potential degradation products and establish the stability-indicating capability of the analytical method.[5][6] For a SIL-IS, these studies serve a dual purpose: to confirm that it degrades at a comparable rate to the analyte and, crucially, to ensure the isotopic label remains stable and does not undergo back-exchange to its non-labeled form.
Understanding the Degradation Pathways of Enalapril
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through two primary pathways, which are highly dependent on pH and temperature.[7][8]
-
Hydrolysis: The ethyl ester group of Enalapril can be hydrolyzed to form its active metabolite, Enalaprilat . This reaction is particularly favored under neutral to alkaline (basic) conditions.[9][10][11]
-
Intramolecular Cyclization: Enalapril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative. This degradation pathway is predominant under acidic and thermal stress conditions.[9][10][11]
While the molecule is relatively stable to oxidation, some minor degradation can occur under photolytic conditions.[10][12] Understanding these pathways is the foundation for designing a meaningful stress testing study.
Caption: Primary degradation pathways of Enalapril.
Enalapril-D5: The Isotopic Perspective
Enalapril-D5 is a deuterated form of Enalapril, meaning five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[13] Commercially available standards typically feature this labeling on the phenyl ring of the 3-phenylpropyl side chain.[14] This strategic placement is critical for its stability.
Why does label position matter? The C-D bond is stronger than the C-H bond, which can sometimes lead to a "kinetic isotope effect" where the deuterated compound reacts more slowly.[2] However, for Enalapril-D5, the key consideration is the stability against H/D back-exchange. Since the deuterium labels are on a chemically robust aromatic ring, far from the reactive ester and amide functionalities involved in degradation, they are not expected to participate in the reactions or exchange with protons from the solvent under typical forced degradation conditions.[15] This is a fundamental prerequisite for a reliable SIL-IS.
Experimental Design: A Comparative Forced Degradation Study
This section outlines a comprehensive, self-validating protocol to compare the stability of Enalapril and Enalapril-D5. The objective is to induce a target degradation of 5-20%, which is sufficient to validate the analytical method without completely destroying the parent molecule.[6]
Caption: Experimental workflow for the comparative study.
Experimental Protocols
1. Materials:
-
Enalapril Maleate Reference Standard
-
Enalapril-D5 Maleate Reference Standard[13]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer components
2. Stock Solution Preparation:
-
Prepare individual stock solutions of Enalapril and Enalapril-D5 in methanol at a concentration of 1 mg/mL.
3. Application of Stress Conditions: For each compound (Enalapril and Enalapril-D5), perform the following in parallel:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 5 hours.[9]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 1 hour.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11]
-
Thermal Degradation: Place a small quantity (approx. 5 mg) of the solid powder in a vial and heat in an oven at 105°C for 36 hours.[9] After stressing, dissolve in a known volume of methanol.
-
Photolytic Degradation: Expose a methanolic solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]
-
Control Sample: Prepare a control sample by diluting 1 mL of stock solution with 9 mL of methanol, and keep it protected from light at 4°C.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively. Dilute all stressed and control samples to a final concentration of ~1 µg/mL with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Rationale: This stability-indicating method is designed to separate the relatively polar Enalaprilat and DKP from the parent Enalapril peak.[12]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) for each compound and its potential degradants.
-
Enalapril: Q1/Q3 transition (e.g., m/z 377.2 -> 234.1)
-
Enalapril-D5: Q1/Q3 transition (e.g., m/z 382.2 -> 239.1)
-
Enalaprilat/DKP: Specific transitions for these degradants.
-
-
Isotopic Purity Check: Monitor the MRM transition for Enalapril (m/z 377.2 -> 234.1) in the stressed Enalapril-D5 samples. Any significant increase in this signal relative to the control would indicate H/D back-exchange.
-
Anticipated Results & Comparative Analysis
Based on existing literature, the following outcomes are expected. This data provides a baseline for comparison against experimental results.
Table 1: Predicted Comparative Stability of Enalapril vs. Enalapril-D5
| Stress Condition | Enalapril | Enalapril-D5 | Major Degradant(s) | Key Scientific Rationale |
| Acid Hydrolysis | Significant Degradation (~10-15%)[9] | Similar Degradation | Diketopiperazine (DKP) | The reaction mechanism (intramolecular cyclization) does not involve the C-H bonds on the phenyl ring, so no significant kinetic isotope effect or H/D exchange is expected.[11] |
| Base Hydrolysis | Significant Degradation (~10%)[9] | Similar Degradation | Enalaprilat | The reaction mechanism (ester hydrolysis) occurs at the ethyl ester group, distant from the deuterated phenyl ring. Stability should be comparable.[9][10] |
| Oxidation | Stable / Very Low Degradation[10] | Stable / Very Low Degradation | Minor oxidative products | Enalapril is known to be stable under oxidative stress. The deuterated analog is expected to show similar stability.[10] |
| Thermal (Solid) | Significant Degradation (~15%)[9] | Similar Degradation | Diketopiperazine (DKP) | Solid-state thermal degradation primarily follows the cyclization pathway, which should not be affected by the D5 labeling on the phenyl ring.[9] |
| Photolysis | Low to Moderate Degradation[7][12] | Similar Degradation | Enalaprilat and others | Photolytic degradation pathways can be complex, but are unlikely to cleave the highly stable C-D bonds on the aromatic ring. No significant difference is anticipated. |
Discussion of Expected Outcomes:
The central hypothesis is that Enalapril-D5 will exhibit a degradation profile highly comparable to that of unlabeled Enalapril under all tested stress conditions. The strategic placement of the deuterium atoms on the stable phenyl ring ensures they are chemically inert with respect to the known degradation pathways.[15]
The most critical validation point from the LC-MS/MS analysis will be the monitoring of the Enalapril channel (m/z 377.2) in the stressed Enalapril-D5 samples. The absence of any signal increase in this channel, beyond the baseline isotopic contribution seen in the control sample, will provide strong evidence against H/D back-exchange. This confirms the isotopic stability of Enalapril-D5 and validates its use as an internal standard, even in samples that may have undergone degradation prior to analysis.
Conclusion and Recommendations
For any quantitative bioanalytical method, the reliability of the internal standard is non-negotiable. This guide outlines a scientifically rigorous framework for comparing the stability of Enalapril-D5 to Enalapril under forced degradation conditions.
-
Expected Performance: Enalapril-D5 is expected to be a highly reliable SIL-IS. Its degradation profile should closely mimic that of Enalapril, and its isotopic label should remain stable across all ICH-recommended stress conditions.
-
Validation is Key: While predictions based on chemical principles are strong, experimental verification through the protocol described herein is a mandatory step in method development and validation for regulated studies.
-
Broader Implications: The principles and experimental design discussed—understanding degradation pathways, strategic SIL placement, and targeted LC-MS/MS analysis to confirm isotopic stability—are universally applicable to the validation of any deuterated internal standard in pharmaceutical research.
By performing these studies, researchers can ensure the highest level of data integrity, confident that their internal standard accurately corrects for analytical variability without introducing unforeseen complications arising from instability.
References
-
ResearchGate. (2025). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Available from: [Link]
-
ResearchGate. (2025). Enalapril: Synthesis and properties. Available from: [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available from: [Link]
-
TechnoPhobia. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Oxford Academic. (2017). User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets. Journal of Chromatographic Science. Available from: [Link]
-
SciELO. (n.d.). Chemical stability of enalapril maleate drug substance and tablets by a stability-indicating liquid chromatographic method. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Kinetics of degradation of enalapril maleate in dosage forms. Available from: [Link]
-
PubMed. (2008). Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
PubMed. (2013). Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. Available from: [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. database.ich.org [database.ich.org]
- 4. ijcrt.org [ijcrt.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. academic.oup.com [academic.oup.com]
- 10. scielo.br [scielo.br]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. (S,S,S)-Enalapril-D5 Maleate Salt | LGC Standards [lgcstandards.com]
- 15. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Enalapril (D5 Maleate)
Enalapril (D5 maleate) is the deuterated analog of Enalapril maleate, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in research and pharmaceutical development.[1][2] As a critical tool in pharmacokinetic and metabolic studies, its handling and disposal demand rigorous adherence to safety and environmental protocols.[2] This guide provides in-depth, procedural instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Enalapril (D5 maleate), thereby safeguarding laboratory personnel and minimizing environmental impact.
The causality behind these stringent disposal protocols is rooted in the compound's pharmacological activity and identified hazards. Improper disposal can lead to environmental contamination, posing risks to aquatic life and potentially entering water systems.[3][4] For personnel, exposure can lead to significant health risks, including reproductive harm and organ damage with repeated exposure.[3][5][6]
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of Enalapril (D5 maleate), it is crucial to understand its hazard profile. According to multiple Safety Data Sheets (SDS), Enalapril maleate is classified with the following hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[3][5][6]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs, particularly the kidney and cardiovascular system, through prolonged or repeated exposure.[3][6]
-
Eye and Skin Irritation: Causes serious eye irritation and may cause skin irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Combustible Dust: May form explosive dust-air mixtures during processing or handling.[6][8]
Given these hazards, adherence to appropriate Personal Protective Equipment (PPE) is non-negotiable.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Dry Powder | Chemical-resistant gloves (e.g., Polyvinyl chloride - PVC), safety goggles with side-shields, lab coat/protective clothing, and a suitable respirator to avoid dust inhalation.[5][7][9] |
| Handling Solutions | Chemical-resistant gloves, safety goggles with side-shields (or face shield if splashing is likely), and a lab coat.[5] |
| Spill Cleanup | Full PPE as for handling dry powder, including respiratory protection.[4][9] |
| Final Waste Packaging | Chemical-resistant gloves, safety goggles, and lab coat.[5] |
Regulatory Framework: A Zero-Tolerance Approach to Environmental Release
The disposal of pharmaceutical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide the primary framework.
A cornerstone of current regulations is the EPA's ban on sewering hazardous waste pharmaceuticals , effective since August 21, 2019.[10] This explicitly prohibits the disposal of Enalapril (D5 maleate) down the drain or toilet.[10] The rationale is to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.
The FDA provides general guidelines for drug disposal, emphasizing the use of drug take-back programs as the preferred method.[11][12][13] When such programs are unavailable, specific procedures must be followed to render the pharmaceutical waste non-retrievable.[14][15]
Step-by-Step Disposal and Decontamination Protocols
The following protocols are designed to provide a self-validating system for the safe disposal of Enalapril (D5 maleate) in various laboratory scenarios.
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
A. Small Spills (Dry Powder):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including a respirator, gloves, eye protection, and protective clothing.[9]
-
Containment: Prevent the dispersion of dust.
-
Cleanup: Use dry cleanup procedures. Gently sweep or scoop the material into a suitable, labeled container for waste disposal.[16] AVOID generating dust. Do not use high-pressure water streams.[5][16]
-
Decontamination: Wipe the spill area with a damp cloth. Wash the area down with large amounts of water, preventing runoff into drains.[16]
B. Small Spills (Solution):
-
Alert and Don PPE: Follow steps 1 and 2 from the dry spill protocol.
-
Containment: Prevent the spillage from entering drains or water courses.[16]
-
Cleanup: Use an absorbent material (e.g., vermiculite, sand, or earth) to soak up the solution. Shovel or vacuum the absorbed material into a labeled container for disposal.[16]
-
Decontamination: Wash the spill area thoroughly with water and prevent runoff into drains.[16]
C. Large Spills:
-
Evacuate: Evacuate personnel from the immediate area.
-
Alert Emergency Services: Notify your institution's emergency responders, providing the location and nature of the hazard.[16]
-
Restrict Access: Control access to the area.
-
Professional Cleanup: Only trained personnel with appropriate PPE and equipment should manage large spills. The procedure follows the same principles as small spills but on a larger scale.
The primary and most secure method of disposal is through a licensed chemical destruction facility.
-
Primary Disposal Route (Recommended):
-
Segregation & Labeling: Place the Enalapril (D5 maleate) waste in a suitable, sealed, and clearly labeled container. The label must include the words "Hazardous Waste Pharmaceuticals."[17]
-
Storage: Store the locked container in a designated, secure, and well-ventilated area, away from incompatible materials like strong acids, alkalis, or oxidizing agents.[4][5]
-
Transfer: Arrange for collection by a licensed hazardous waste disposal company for controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[5][8][9]
-
-
Alternative Disposal Route (Small Quantities, No Take-Back Program): This method should only be used as a last resort when a licensed disposal service or take-back program is not available.[14][15]
-
Deactivation: Take the material out of its original container.
-
Mixing: Mix the Enalapril (D5 maleate) with an unpalatable substance such as used coffee grounds or cat litter. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.[14][15]
-
Containment: Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[14][15]
-
Final Disposal: Place the sealed container in the household trash.[14]
-
-
Empty Containers:
-
Containers that held Enalapril (D5 maleate) must be decontaminated before recycling or disposal.
-
Triple rinse the container with a suitable solvent (e.g., water, if soluble).[9][18] Collect the rinsate as hazardous waste for proper disposal.
-
Alternatively, dispose of the uncleaned empty container as unused product.[8]
-
Remove or deface all labels to protect confidential information before disposal.[14]
-
-
Laboratory Equipment:
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions regarding Enalapril (D5 maleate).
Caption: Decision workflow for the proper management and disposal of Enalapril (D5 maleate) waste.
References
-
Enalapril Formulation. Organon.[Link]
-
Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration.[Link]
-
FDA Guidelines on Proper Methods of Disposing of Unused Medicine. HealthWarehouse.[Link]
-
How to Safely Dispose of Unused or Expired Medicine, 60 Seconds. YouTube.[Link]
-
Enalapril Maleate Tablets. Cipla.[Link]
-
How to Dispose of Unused Medicines. CT.gov.[Link]
-
SAFETY DATA SHEET Enalapril Formulation. Organon.[Link]
-
Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung. SN Applied Sciences.[Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.[Link]
-
(2S)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-((2,3,4,5,6-2H5)phenyl)butan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic acid; (2Z)-but-2-enedioic. PubChem.[Link]
-
FDA and Take-Back Drug Disposal Programs. DEA Diversion Control Division.[Link]
-
EPA: Hazardous Pharmaceutical Waste Management. Stericycle.[Link]
-
Angiotensin-Converting Enzyme Inhibitor Overdose: from the Desk of the Editors. West Texas Journal of Medicine.[Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.[Link]
-
Infection Control in the ICU. RT - Respiratory Therapy.[Link]
-
Enhanced purification protocol for the angiotensin-converting enzyme from bovine systems and investigation of the in vitro effect of some active substances. PubMed.[Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency.[Link]
-
How does naloxone work to reverse the effects of ACE inhibitor toxicity? EMCrit Project.[Link]
-
EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,S,S)-Enalapril-d5 maleate | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. organon.com [organon.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. organon.com [organon.com]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 14. healthwarehouse.com [healthwarehouse.com]
- 15. portal.ct.gov [portal.ct.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 18. Enalapril-d5 (maleate) | CAS 349554-02-5 | Cayman Chemical | Biomol.com [biomol.com]
- 19. respiratory-therapy.com [respiratory-therapy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
